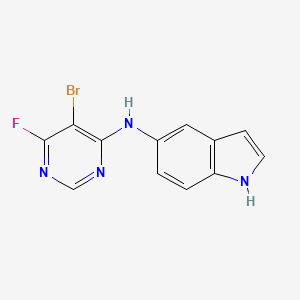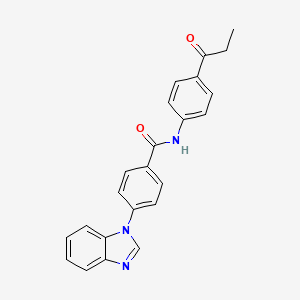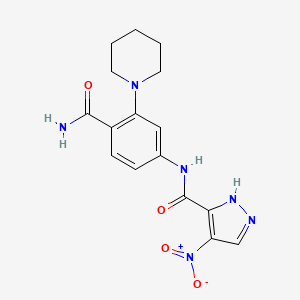
4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide, also known as Br-THZ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in the regulation of cell cycle progression and transcriptional control. Br-THZ has shown promising results in preclinical studies as a potential anticancer agent, making it a subject of interest for scientific research.
Wirkmechanismus
4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide exerts its anticancer activity by inhibiting CDK7, which is a key component of the transcriptional machinery. CDK7 phosphorylates the RNA polymerase II (Pol II) complex, which is responsible for the transcription of genes involved in cell cycle progression and DNA repair. Inhibition of CDK7 by 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide are primarily related to its inhibition of CDK7. Inhibition of CDK7 leads to the downregulation of genes involved in cell cycle progression and DNA repair, resulting in the inhibition of cancer cell growth and proliferation. Additionally, 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in lab experiments include its potent inhibitory activity against CDK7, its ability to sensitize cancer cells to other chemotherapeutic agents, and its potential for combination therapy. However, the limitations of using 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in lab experiments include its relatively complex synthesis method and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Zukünftige Richtungen
There are several future directions for the scientific research of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the evaluation of its efficacy in combination with other chemotherapeutic agents for the treatment of various types of cancer. Additionally, the development of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide derivatives with improved pharmacokinetic properties and selectivity for CDK7 could lead to the development of more effective anticancer agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide involves a multi-step process that begins with the reaction of 2-aminothiazole with formaldehyde and hydrobromic acid to form 4-bromomethyl-2-aminothiazole. This intermediate is then reacted with sulfamic acid to produce 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide. The synthesis of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
The primary application of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in scientific research is as a CDK7 inhibitor. CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy. 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has shown potent inhibitory activity against CDK7 in vitro and in vivo, leading to the inhibition of cancer cell growth and proliferation. Additionally, 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S2/c1-8-5-9-3(2-6)4(12-5)13(7,10)11/h2H2,1H3,(H,8,9)(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPICNWYEBJPXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)S(=O)(=O)N)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)


![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)

![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)